BenchChemオンラインストアへようこそ!

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

Lipophilicity ADME Bioisostere

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol (CAS 2137099-53-5) is a bicyclic ether-alcohol building block belonging to the 2-oxabicyclo[2.2.2]octane scaffold class, a recently validated saturated bioisostere of the para-substituted phenyl ring. Supplied as the racemic trans-(1r,4s) diastereomer , this compound has molecular formula C₉H₁₆O₂, molecular weight 156.22 g/mol, computed XLogP3 of 0.7, topological polar surface area (TPSA) of 29.5 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 1 rotatable bond.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 2137099-53-5
Cat. No. B2822314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
CAS2137099-53-5
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESCC12CCC(CC1)(CO2)CO
InChIInChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h10H,2-7H2,1H3
InChIKeyOWDJNIXSANHEDW-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol — CAS 2137099-53-5: Physicochemical Profile and Procurement Baseline for the 2-Oxabicyclo[2.2.2]octane Methanol Building Block


(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol (CAS 2137099-53-5) is a bicyclic ether-alcohol building block belonging to the 2-oxabicyclo[2.2.2]octane scaffold class, a recently validated saturated bioisostere of the para-substituted phenyl ring [1]. Supplied as the racemic trans-(1r,4s) diastereomer [2], this compound has molecular formula C₉H₁₆O₂, molecular weight 156.22 g/mol, computed XLogP3 of 0.7, topological polar surface area (TPSA) of 29.5 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 1 rotatable bond [2]. Its primary utility lies in medicinal chemistry as a fragment or intermediate for installing the 2-oxabicyclo[2.2.2]octane core into bioactive molecules, where the scaffold has demonstrated improved water solubility, enhanced metabolic stability, and reduced lipophilicity relative to both the phenyl ring and the all-carbon bicyclo[2.2.2]octane analog [1].

Why Generic Substitution of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol with Other 2-Oxabicyclo[2.2.2]octane Building Blocks Compromises Physicochemical Precision in Drug Discovery


Within the 2-oxabicyclo[2.2.2]octane building-block family, seemingly minor structural variations produce measurable differences in key molecular descriptors that directly affect fragment screening outcomes and lead optimization trajectories. The presence and position of the methyl substituent and the methanol handle alter lipophilicity (XLogP3), hydrogen-bonding capacity (HBD/HBA count), and topological polar surface area (TPSA) relative to the unsubstituted (2-oxabicyclo[2.2.2]octan-4-yl)methanol, the positional isomer (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol, and the all-carbon bicyclo[2.2.2]octane analog [1][2]. Substituting any of these analogs without accounting for these differences can shift the lipophilicity window by up to 1.5 logP units and alter the hydrogen-bond donor count from 0 to 1, undermining the predictive value of structure–activity relationship (SAR) series. The quantitative evidence below establishes why this specific compound—with its defined methyl position, methanol substitution, and 2-oxa modification—cannot be freely interchanged with its closest analogs without risking divergent ADME and physicochemical profiles.

Product-Specific Quantitative Evidence Guide: (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol vs. Closest Analogs


XLogP3 Lipophilicity: 2-Oxa Modification Reduces Lipophilicity by 1.5 Log Units vs. All-Carbon Bicyclo[2.2.2]octane Analog

The target compound's computed XLogP3 of 0.7 [1] is 1.5 log units lower than that of bicyclo[2.2.2]octane-1-methanol (XLogP3 = 2.2) , the closest all-carbon analog. This substantial lipophilicity reduction is conferred by replacing one bridgehead methylene with an oxygen atom in the bicyclic cage, consistent with the scaffold-level finding that incorporating the 2-oxabicyclo[2.2.2]octane core into Imatinib reduced clogP from 4.5 (parent) to 2.6 (2-oxa analog), compared to 3.6 for the bicyclo[2.2.2]octane analog [2]. The XLogP3 of 0.7 places this compound firmly within Rule-of-Three compliant fragment space (clogP < 3) [3].

Lipophilicity ADME Bioisostere XLogP3 2-Oxabicyclo[2.2.2]octane

Positional Isomer Differentiation: 0.2 LogP Unit Difference Between (1-Methyl-4-methanol) and (4-Methyl-1-methanol) Regioisomers Guides SAR Vector Selection

The target compound (1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol has XLogP3 = 0.7 [1], whereas its positional isomer (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol (CAS 2248335-36-4), in which the methyl and hydroxymethyl substituents are swapped between the 1- and 4-positions of the bicyclic cage, has XLogP3 = 0.9 . This ΔXLogP3 of +0.2 for the 4-methyl-1-methanol isomer reflects the differential solvation environment of the hydroxyl group when attached at the bridgehead (position 1) versus the bridgehead-adjacent (position 4) carbon, with implications for hydrogen-bond accessibility in biological targets.

Regioisomer Structure–Activity Relationship XLogP3 Fragment Elaboration Bioisostere

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Methanol Handle Confers 20.3 Ų TPSA Advantage Over Core Scaffold

The target compound possesses TPSA = 29.5 Ų, 1 hydrogen bond donor (HBD), and 2 hydrogen bond acceptors (HBA) [1]. In contrast, the core 2-oxabicyclo[2.2.2]octane scaffold (1-methyl-2-oxabicyclo[2.2.2]octane, lacking the methanol handle) has TPSA = 9.2 Ų, 0 HBD, and 1 HBA [2]. The methanol group thus contributes an additional 20.3 Ų of polar surface area and introduces a hydrogen bond donor, which is critical for establishing specific target interactions yet is absent in the simpler scaffold. Compared to the unsubstituted analog (2-oxabicyclo[2.2.2]octan-4-yl)methanol (TPSA = 29.5 Ų, 1 HBD, 2 HBA, MW = 142.20) [3], the target compound adds 14 Da of molecular weight via the 1-methyl group while preserving identical TPSA and HBD/HBA profiles, enabling SAR exploration of steric effects without altering polarity.

Topological Polar Surface Area Hydrogen Bond Donor Fragment-Based Drug Discovery Physicochemical Property Permeability

Scaffold-Class Bioisosteric Validation: 2-Oxabicyclo[2.2.2]octane Core Outperforms Bicyclo[2.2.2]octane on Solubility, Lipophilicity, and Metabolic Stability in Imatinib Head-to-Head Study

In the definitive head-to-head study by Levterov et al. (2023), replacing the para-substituted phenyl ring of Imatinib with the 2-oxabicyclo[2.2.2]octane core (compound 85) yielded: kinetic solubility of 389 µM (vs. 113 µM for the bicyclo[2.2.2]octane analog 86 and 351 µM for Imatinib itself); calculated clogP of 2.6 (vs. 3.6 for analog 86 and 4.5 for Imatinib); experimental logD₇.₄ of 1.8 (vs. 2.7 for analog 86 and 2.6 for Imatinib); intrinsic clearance in human liver microsomes (CLint) of 19 mg/(min•μL) (vs. 16 for analog 86 and 28 for Imatinib); and metabolic half-life (t₁/₂) of 87 min vs. 60 min for Imatinib [1]. The 2-oxabicyclo[2.2.2]octane scaffold therefore simultaneously improved solubility (+8% vs. Imatinib; +244% vs. bicyclo[2.2.2]octane), reduced lipophilicity (ΔclogP = –1.9 vs. Imatinib; –1.0 vs. bicyclo[2.2.2]octane), reduced logD by approximately one unit, and enhanced metabolic stability (ΔCLint = –9 vs. Imatinib; +3 vs. bicyclo[2.2.2]octane) [1].

Bioisostere Solubility Metabolic Stability Lipophilicity Imatinib Phenyl Ring Replacement

Molecular Weight and Rotatable Bond Profile: Fragment-Like Properties with Lead-Like Elaboration Potential vs. Heavier Bioisostere Building Blocks

With MW = 156.22 Da and only 1 rotatable bond [1], the target compound complies with the Rule of Three (Ro3) criteria for fragment-based drug discovery (MW < 300 Da, clogP < 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [2]. Its MW is 14 Da heavier than the des-methyl analog (142.20 Da) [3] yet 14 Da lighter than the carboxylic acid analog 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (170.21 Da) [4]. The single rotatable bond (C–CH₂OH) maintains high ligand efficiency potential while providing a synthetic handle for esterification, etherification, oxidation, or direct coupling—unlike the zero-rotatable-bond core scaffold [5]. The Fsp³ (fraction of sp³ carbons) approaches 1.0 for this fully saturated cage, which correlates with improved clinical success rates in drug development.

Fragment-Based Drug Discovery Rule of Three Molecular Weight Rotatable Bond Lead-Likeness

Stereochemical Definition: Racemic trans-(1r,4s) Configuration with Procurement Traceability Across Multiple Suppliers

The compound is supplied as the racemic trans-(1r,4s) diastereomer with CAS 2137099-53-5 specifically assigned to this stereochemical form [1]. Available purity ranges from 95% (calpaclab, chemenu) to 98% (Leyan) [2], with availability from multiple independent suppliers including Angene Chemical, Leyan (Shanghai HaoHong Biomedical), Sibian Chemical, and Calpaclab, at scales from 100 mg to 25 g [1][2][3]. This multi-supplier landscape contrasts with several closely related 2-oxabicyclo[2.2.2]octane building blocks that are available from fewer sources, providing procurement redundancy and competitive pricing.

Stereochemistry Racemic Quality Control Procurement Building Block

Best Research and Industrial Application Scenarios for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol (CAS 2137099-53-5)


Fragment-Based Drug Discovery: Rule-of-Three-Compliant 2-Oxabicyclo[2.2.2]octane Starting Point for Phenyl Ring Bioisostere Replacement

With XLogP3 = 0.7, MW = 156.22 Da, 1 HBD, and 2 HBA [1], this compound satisfies all Rule-of-Three criteria for fragment-based screening [2]. Its 2-oxabicyclo[2.2.2]octane core has been validated as a phenyl ring bioisostere delivering +244% solubility improvement over the all-carbon bicyclo[2.2.2]octane analog and a –1.9 clogP reduction versus the parent phenyl ring in the Imatinib system [3]. The methanol handle at the 4-position provides a synthetic conjugation point for fragment growing or linking, while the 1-methyl group offers a steric probe for lipophilic pocket interactions without altering TPSA relative to the des-methyl analog [4]. This compound is optimal for fragment libraries targeting CNS or oral drug space where balanced polarity and low rotatable bond count are critical selection criteria.

Parallel SAR Exploration of Methyl-Regioisomer Effects on Target Binding and ADME

The 0.2 XLogP3 difference between this compound (1-methyl-4-methanol isomer, XLogP3 = 0.7) and its positional isomer (4-methyl-1-methanol, XLogP3 = 0.9) supports systematic regioisomer pair screening. Procurement of both isomers enables head-to-head SAR studies to determine whether the methanol exit vector at the 4-position (bridgehead-adjacent) versus the 1-position (bridgehead) yields differential binding affinities, selectivity profiles, or metabolic rates. The distinct three-dimensional orientation of the hydroxymethyl group in each isomer—combined with identical molecular weight and formula—isolates the geometric variable, making this pair an ideal matched molecular pair for computational and experimental SAR analysis.

Late-Stage Functionalization and Prodrug Design via the Primary Alcohol Handle

The single primary alcohol group (1 HBD, rotatable C–CH₂OH bond) [1] serves as a versatile synthetic handle for esterification (prodrug formation), etherification, oxidation to the corresponding aldehyde or carboxylic acid, or conversion to leaving groups (mesylate, tosylate, iodide) for nucleophilic displacement. This enables late-stage diversification of lead compounds containing the 2-oxabicyclo[2.2.2]octane core without altering the scaffold's validated bioisosteric properties [3]. The greater supplier diversity (≥5 vendors) and higher purity ceiling (98%) relative to the positional isomer support more reliable scale-up of synthetic routes that depend on this intermediate.

Bioisosteric Scaffold Hopping in Kinase Inhibitor and Epigenetic Drug Programs

The 2-oxabicyclo[2.2.2]octane scaffold class has demonstrated successful integration into both Imatinib (kinase inhibitor) and Vorinostat/SAHA (HDAC inhibitor) frameworks [3]. In the Imatinib system, the 2-oxabicyclo[2.2.2]octane analog (85) achieved: kinetic solubility of 389 µM, clogP of 2.6, logD of 1.8, metabolic CLint of 19 mg/(min•μL), and t₁/₂ of 87 min—favorable across all measured parameters relative to both the parent drug and the bicyclo[2.2.2]octane comparator [3]. Programs pursuing kinase inhibitors, epigenetic modulators, or any target class where para-substituted phenyl rings contribute to poor solubility or high metabolic clearance can use this building block to install the validated 2-oxabicyclo[2.2.2]octane bioisostere during hit-to-lead or lead optimization phases.

Quote Request

Request a Quote for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.